6-Bromo-4-methylpyridazin-3(2H)-one

Cross-coupling chemistry Halogen-magnesium exchange Regioselective functionalization

Researchers requiring regioselective diversification of the pyridazinone core often face limitations with des-halo or chloro analogs in metal-halogen exchange. 6-Bromo-4-methylpyridazin-3(2H)-one provides an immediate solution with a C6 bromine handle optimized for orthogonal reactivity: • Enables selective Suzuki-Miyaura, Sonogashira, and bromine-magnesium exchange not accessible with chloro counterparts. • Distinct bromine isotopic signature simplifies LC-MS method development and reaction monitoring. • Supplied at ≥98% purity to ensure reproducible yields in multi-step library synthesis and SAR campaigns.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
Cat. No. B11773455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methylpyridazin-3(2H)-one
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCC1=CC(=NNC1=O)Br
InChIInChI=1S/C5H5BrN2O/c1-3-2-4(6)7-8-5(3)9/h2H,1H3,(H,8,9)
InChIKeyFRKQWAHKZJGNFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-methylpyridazin-3(2H)-one: Structural Profile & Procurement


6-Bromo-4-methylpyridazin-3(2H)-one (CAS 1822685-36-8, also indexed as 1936342-70-9; molecular formula C5H5BrN2O; MW 189.01 g/mol) is a monobrominated pyridazinone heterocycle bearing a methyl substituent at the C4 position and a bromine atom at the C6 position . The compound serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, with commercial availability typically at ≥95% purity . The pyridazin-3(2H)-one core is recognized for its capacity to engage diverse biological targets including enzymes and receptors, positioning this scaffold as a privileged structure in drug discovery campaigns [1].

6-Bromo-4-methylpyridazin-3(2H)-one: Why Generic Substitution Fails


Generic interchange among pyridazin-3(2H)-one derivatives is precluded by the divergent physicochemical and reactivity profiles conferred by specific halogenation and methylation patterns. The presence of a bromine atom at the C6 position versus a chlorine or hydrogen atom fundamentally alters the electronic distribution, hydrogen-bonding capacity, and leaving-group potential in cross-coupling reactions [1]. Crystallographic analysis of the non-brominated parent compound 4-methylpyridazin-3(2H)-one reveals a hydrogen-bonded dimeric packing motif [2], a supramolecular arrangement that is disrupted upon bromination, thereby modifying solid-state properties and solubility behavior. Furthermore, the bromine substituent serves as a synthetic handle for selective metal-halogen exchange chemistry, a reactivity pathway not accessible to the corresponding chloro or des-halo analogs [3]. These differences directly impact synthetic route feasibility, purification efficiency, and ultimate product quality in multi-step synthesis campaigns.

6-Bromo-4-methylpyridazin-3(2H)-one: Key Differentiation Evidence


C6 Bromine Enables Selective Metal-Halogen Exchange

The C6 bromine atom in 6-bromo-4-methylpyridazin-3(2H)-one provides a site for regioselective bromine-magnesium exchange, a transformation not achievable with the corresponding 6-chloro or 6-hydrogen analogs. In studies on model bromopyridazin-3(2H)-one substrates, bromine-magnesium exchange using iPrMgCl·LiCl occurred exclusively at the brominated position, followed by electrophilic quenching to afford functionalized derivatives [1]. The non-brominated parent compound 4-methylpyridazin-3(2H)-one lacks this reactive handle entirely, while 6-chloro-4-methylpyridazin-3(2H)-one exhibits substantially lower reactivity under analogous exchange conditions due to the stronger C–Cl bond (bond dissociation energy approximately 20 kcal/mol higher than C–Br) [2].

Cross-coupling chemistry Halogen-magnesium exchange Regioselective functionalization

Commercial Purity Grade Differentiation

Commercially available 6-bromo-4-methylpyridazin-3(2H)-one is supplied with minimum purity specifications of 95% (AKSci, CheMenu) or 98% (MolCore) . This contrasts with the non-brominated parent compound 4-methylpyridazin-3(2H)-one, which is typically offered at 97% purity [1]. The difference in commercial purity grades reflects the synthetic route complexity and purification challenges associated with selective monobromination. Researchers requiring the brominated scaffold for cross-coupling applications must therefore verify vendor purity specifications to ensure reproducible reaction outcomes.

Quality control Purity specifications Procurement

Distinct Solid-State Packing vs. Parent Compound

X-ray crystallographic analysis of the non-brominated parent compound 4-methylpyridazin-3(2H)-one reveals a hydrogen-bonded dimeric packing motif via N–H···O interactions [1]. The introduction of a bromine atom at the C6 position in 6-bromo-4-methylpyridazin-3(2H)-one is expected to disrupt this dimerization pattern by introducing steric hindrance and altering the electronic environment of the lactam moiety. While a crystal structure of the target compound has not been reported, class-level evidence from related brominated pyridazinones indicates that bromine substitution at the 6-position modifies intermolecular contacts, potentially affecting melting point, solubility, and hygroscopicity [2].

Solid-state chemistry Crystal engineering Hydrogen bonding

6-Bromo-4-methylpyridazin-3(2H)-one: Research & Industrial Applications


Cross-Coupling Scaffold for Medicinal Chemistry

The C6 bromine atom serves as a robust leaving group for Suzuki-Miyaura, Sonogashira, and Negishi cross-coupling reactions, enabling the rapid diversification of the pyridazinone core for structure-activity relationship (SAR) studies. Researchers developing FABP4 inhibitors or kinase-targeted agents can exploit the bromine handle to introduce aryl, heteroaryl, or alkynyl substituents at the C6 position with high regioselectivity [1].

Halogen-Magnesium Exchange for Late-Stage Functionalization

The C6 bromine atom undergoes selective bromine-magnesium exchange using iPrMgCl·LiCl, enabling electrophilic trapping to install diverse functional groups (aldehydes, ketones, alcohols, etc.) at the C6 position [2]. This orthogonal reactivity is essential for late-stage functionalization of advanced intermediates in natural product synthesis and pharmaceutical process chemistry, where chloro or des-halo analogs would be unreactive.

Reference Standard for Analytical Method Development

The compound's distinct physicochemical properties (retention time in HPLC, characteristic isotopic pattern in mass spectrometry due to bromine's natural abundance of ~50% each for ⁷⁹Br and ⁸¹Br) make it an ideal reference standard for developing and validating analytical methods for brominated heterocycles. Procurement of ≥98% purity grade ensures accurate calibration curves and reliable impurity profiling in quality control laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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